molecular formula C15H19NO3 B7508022 (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone

(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone

Cat. No. B7508022
M. Wt: 261.32 g/mol
InChI Key: FFOBSPXXHVKUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone, also known as DMBM-MOR, is a synthetic compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the binding of endogenous ligands such as endorphins and enkephalins. This leads to a decrease in the activity of the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone has also been shown to have some agonist activity at the delta-opioid receptor, which may contribute to its effects.
Biochemical and Physiological Effects
(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects, including the inhibition of pain and the reduction of drug-seeking behavior in animal models. It has also been found to have some anti-inflammatory activity and to modulate the release of neurotransmitters such as dopamine and serotonin. However, the precise mechanisms of these effects are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone is its high selectivity for the mu-opioid receptor, which allows for specific targeting of this receptor in experiments. It has also been found to have a long duration of action, which may be useful in certain experimental paradigms. However, (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone has some limitations, including its relatively low potency compared to other mu-opioid receptor antagonists and its potential for off-target effects at higher concentrations.

Future Directions

There are several potential future directions for research on (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone. One area of interest is the development of more potent and selective mu-opioid receptor antagonists based on the structure of (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone. Another potential direction is the investigation of the role of the delta-opioid receptor in the effects of (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone. Additionally, further studies are needed to elucidate the precise mechanisms of action of (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone and to explore its potential therapeutic applications in pain management and addiction treatment.
Conclusion
In conclusion, (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone is a synthetic compound that has been widely studied for its potential use in scientific research. Its selective antagonism of the mu-opioid receptor makes it a promising tool for studying the role of this receptor in various physiological and pathological processes. While there are some limitations to its use, further research on (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone has the potential to lead to new insights into the mechanisms of pain and addiction and to the development of novel therapeutic interventions.

Synthesis Methods

(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of morpholine with 2,3-dimethylbenzofuran-7-carboxylic acid, followed by the addition of methyl chloroformate and subsequent reduction with sodium borohydride. This method has been optimized to produce high yields of pure (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone.

Scientific Research Applications

(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the mu-opioid receptor, which is involved in pain management and addiction. (2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone has been shown to have a high affinity for this receptor and to block its activity, making it a promising tool for studying the role of the mu-opioid receptor in various physiological and pathological processes.

properties

IUPAC Name

(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-11(2)19-14-12(10)4-3-5-13(14)15(17)16-6-8-18-9-7-16/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBSPXXHVKUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=CC=C2C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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